2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride
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Overview
Description
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride is a compound that features a unique bicyclic structure, making it an interesting subject for research in medicinal chemistry. The bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for para-disubstituted benzene rings, which can enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine typically involves the use of [1.1.1]propellane as a key starting material. One common method includes the radical addition of difluoroethylamine to [1.1.1]propellane under photoredox catalysis conditions . This reaction is often facilitated by the use of iridium-based catalysts and copper(I) thiophene-2-carboxylate (CuTC) in the presence of silanol and other reagents .
Industrial Production Methods
Industrial production of this compound may involve a scalable flow reaction between alkyl iodides and [1.1.1]propellane, which can be performed under light without the need for additional catalysts or additives . This method allows for the production of the compound in milligram to kilogram quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry research .
Scientific Research Applications
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its bicyclic structure. This interaction can lead to the inhibition or activation of these targets, thereby exerting its effects. The compound’s rigid structure allows for precise binding to these targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic structure and are often used as bioisosteres for benzene rings.
Cubanes: Another class of rigid, three-dimensional structures used in medicinal chemistry.
Adamantanes: Known for their stability and use in drug design.
Uniqueness
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine is unique due to its combination of the bicyclo[1.1.1]pentane moiety with a difluoroethanamine group, which provides distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9,4-10)6-1-5(2-6)3-6;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWACPFWOZEYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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